4-(2-Methoxyethoxy)pyrimidin-2-amine
Overview
Description
4-(2-Methoxyethoxy)pyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines. It features a pyrimidine ring substituted with a 2-methoxyethoxy group at the 4-position and an amino group at the 2-position.
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-Methoxyethoxy)pyrimidin-2-amine is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that the compound interacts with its target, the heat shock protein hsp 90-alpha, which may result in changes in the protein’s function .
Biochemical Pathways
Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it affects pathways related to cell cycle control and signal transduction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with the Heat shock protein HSP 90-alpha, it is likely that it influences the maturation, structural maintenance, and proper regulation of specific target proteins .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
4-(2-Methoxyethoxy)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The interaction between this compound and PLK4 is crucial for maintaining genome integrity, as PLK4 overexpression is often detected in various cancers . The nature of this interaction involves the inhibition of PLK4 activity, which can potentially lead to the development of anticancer therapies.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to exhibit antiproliferative activity against breast cancer cells . This antiproliferative effect is likely due to the inhibition of PLK4, which disrupts centriole duplication and subsequently affects cell division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of serine/threonine protein kinase PLK4 . By binding to the active site of PLK4, this compound prevents the phosphorylation of target proteins, thereby inhibiting centriole duplication and cell division. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by PLK4.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These findings suggest that this compound remains stable over extended periods, making it suitable for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PLK4 activity without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves the enzymatic conversion of this compound into its metabolites, which are then excreted from the body . The interaction with specific enzymes may also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of the chlorine atom with the 2-methoxyethoxy group. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
4-(2-Methoxyethoxy)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethoxy)pyrimidin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2-Ethoxyethoxy)pyrimidin-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.
4-(2-Methoxyethoxy)pyrimidin-2-thiol: Similar structure but with a thiol group instead of an amino group.
Uniqueness
4-(2-Methoxyethoxy)pyrimidin-2-amine is unique due to the presence of the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-methoxyethoxy)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDKFQCBFLDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.